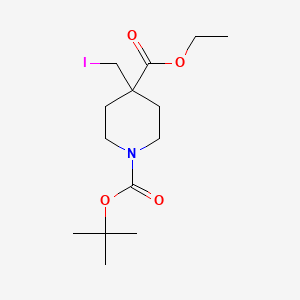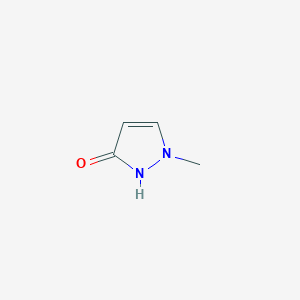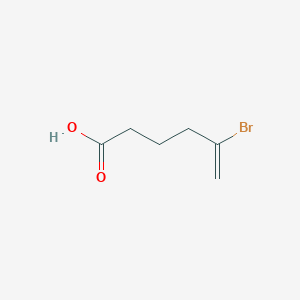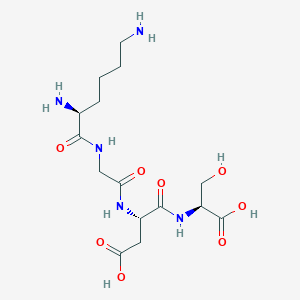
Biphenyl-3,4'-dicarboxylic acid
概要
説明
Biphenyl-3,4’-dicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C14H10O4. It consists of two benzene rings connected by a single bond, with carboxyl groups (-COOH) attached to the 3rd and 4th positions of the biphenyl structure. This compound is known for its applications in the synthesis of polymers and coordination polymers due to its structural rigidity and thermal stability .
作用機序
Target of Action
Biphenyl-3,4’-dicarboxylic acid is primarily used as a monomer in the synthesis of polymers . It is also used as a linker in the synthesis of metal-organic frameworks (MOFs) . The primary targets of this compound are therefore the polymer chains or MOF structures that it helps to form.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In the case of polymer synthesis, the carboxylic acid groups on the biphenyl molecule can react with other monomers to form ester linkages, resulting in a polymer chain . In the case of MOF synthesis, the carboxylic acid groups can coordinate with metal ions to form a framework structure .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it is involved in .
Result of Action
The primary result of the action of Biphenyl-3,4’-dicarboxylic acid is the formation of polymers or MOFs. These materials have a wide range of applications, from electronics to textiles, due to their unique properties such as thermal stability and tunable pore size .
Action Environment
The action of Biphenyl-3,4’-dicarboxylic acid can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and extent of polymerization . In the case of MOF synthesis, factors such as the concentration of metal ions and the temperature can influence the size and morphology of the resulting MOF .
生化学分析
Biochemical Properties
Biphenyl-3,4’-dicarboxylic acid interacts with various enzymes and proteins in biochemical reactions . It is used to prepare polymers that exhibit excellent thermal stability and high electrical insulation properties . These polymers find applications in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .
Cellular Effects
The effects of Biphenyl-3,4’-dicarboxylic acid on cells and cellular processes are diverse. For instance, it has been shown to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in a HepG2 cell line .
Molecular Mechanism
At the molecular level, Biphenyl-3,4’-dicarboxylic acid exerts its effects through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Biphenyl-3,4’-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
Biphenyl-3,4’-dicarboxylic acid can be synthesized through the liquid-phase oxidation of 3,4-dimethylbiphenyl. In this process, the methyl groups at the para positions to the benzene rings are initially oxidized, leading to the formation of the final product . The reaction typically involves the use of molecular oxygen in the presence of an oxidation catalyst, such as cobalt or manganese, in a solvent containing a high percentage of an aliphatic monocarboxylic acid .
Industrial Production Methods
Industrial production of biphenyl-3,4’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves isolating a mixture of diisopropylbiphenyls from a reaction mixture obtained by reacting biphenyl with propylene. The 4,4’-diisopropylbiphenyl is then crystallized and oxidized with molecular oxygen in the presence of a cobalt or manganese catalyst .
化学反応の分析
Types of Reactions
Biphenyl-3,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carboxyl groups to other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, cobalt or manganese catalysts, and aliphatic monocarboxylic acids as solvents.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and coordination polymers .
科学的研究の応用
Biphenyl-3,4’-dicarboxylic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar in structure but with carboxyl groups at the 4th positions of the biphenyl rings.
Terephthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1st and 4th positions of the benzene ring.
Isophthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1st and 3rd positions of the benzene ring.
Uniqueness
Biphenyl-3,4’-dicarboxylic acid is unique due to its specific substitution pattern, which allows for the formation of rigid and thermally stable polymers. Its ability to form coordination polymers with metal ions also sets it apart from other dicarboxylic acids .
特性
IUPAC Name |
3-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYIVQLTSZFJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468424 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92152-01-7 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)





![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)







